molecular formula C18H18FNO4 B6412526 4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid CAS No. 1261940-23-1

4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid

Cat. No.: B6412526
CAS No.: 1261940-23-1
M. Wt: 331.3 g/mol
InChI Key: BGYGBPQNMQPAGY-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 3-BOC-aminophenyl group The BOC (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzoic acid and 3-BOC-aminophenylboronic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 2-fluorobenzoic acid and 3-BOC-aminophenylboronic acid.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in further Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

    Deprotected Amine: Hydrolysis of the BOC group yields 4-(3-aminophenyl)-2-fluorobenzoic acid.

    Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Bioconjugation: The amine group, once deprotected, can be used for conjugation with biomolecules.

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate. In medicinal chemistry, its mechanism would depend on the specific drug it is incorporated into. The BOC group protects the amine during reactions and is removed under acidic conditions to reveal the active amine.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenyl)-2-fluorobenzoic acid: This compound is similar but lacks the BOC protecting group.

    4-(3-BOC-Aminophenyl)-benzoic acid: Similar but without the fluorine atom.

Uniqueness

4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the BOC-protected amine. This combination allows for selective reactions and protection during synthesis, making it a valuable intermediate in complex organic syntheses.

Properties

IUPAC Name

2-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYGBPQNMQPAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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